(E)-5-phenylpent-3-enoic acid

Photo-Lewis-acid catalysis Lactonization SDET-mediated synthesis

(E)-5-Phenylpent-3-enoic acid (CAS 78906-03-3, molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol) is an α,β-unsaturated carboxylic acid featuring an (E)-configured double bond at the C3 position and a terminal phenyl substituent. This compound is primarily employed as a stereodefined synthetic building block in medicinal chemistry and organic synthesis, where the conjugated enoic acid system serves both as a Michael acceptor and as a substrate for lactonization cascades.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 78906-03-3
Cat. No. B2792162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-phenylpent-3-enoic acid
CAS78906-03-3
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESC1=CC=C(C=C1)CC=CCC(=O)O
InChIInChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+
InChIKeyVWWLQJZGLBUHNN-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-5-Phenylpent-3-enoic Acid (CAS 78906-03-3): A Stereodefined α,β-Unsaturated Carboxylic Acid Synthon


(E)-5-Phenylpent-3-enoic acid (CAS 78906-03-3, molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol) is an α,β-unsaturated carboxylic acid featuring an (E)-configured double bond at the C3 position and a terminal phenyl substituent . This compound is primarily employed as a stereodefined synthetic building block in medicinal chemistry and organic synthesis, where the conjugated enoic acid system serves both as a Michael acceptor and as a substrate for lactonization cascades . Its reactivity profile is dictated by the combination of (E)-olefin geometry, the α,β-unsaturated carbonyl motif, and the unsubstituted phenyl ring, distinguishing it from saturated, positional-isomeric, and (Z)-configured analogs in reaction design [1].

Why Generic Substitution of (E)-5-Phenylpent-3-enoic Acid with Other Phenylpentenoic Acid Isomers or Saturated Analogs Fails


The (E)-5-phenylpent-3-enoic acid scaffold cannot be replaced by its (Z)-geometric isomer, positional double-bond isomers (e.g., 5-phenylpent-2-enoic acid, CAS 55320-96-2), or the saturated analog 5-phenylpentanoic acid (CAS 5669-17-0) without fundamentally altering downstream reactivity and stereochemical outcomes . The (E)-configuration at C3 places the carboxylic acid and the benzyl group in a trans relationship, which is critical for the facial selectivity observed in electrophilic addition–lactonization cascades; the (Z)-isomer would reverse this stereochemical course [1]. The 5-phenylpent-2-enoic acid positional isomer, bearing an α,β-unsaturated system directly conjugated to the carboxylic acid, exhibits a markedly different electrophilic reactivity profile and would yield δ-lactones rather than the γ-lactones accessible from the 3-enoic acid . The fully saturated 5-phenylpentanoic acid lacks the α,β-unsaturated carbonyl motif entirely, precluding participation in conjugate addition, halo-cyclization, and photo-Lewis-acid-catalyzed lactonization reactions that define the synthetic utility of the target compound [1]. These structural distinctions translate into non-interchangeable performance in any stereospecific or Michael-acceptor-driven synthetic sequence.

Quantitative Differentiation Evidence for (E)-5-Phenylpent-3-enoic Acid (CAS 78906-03-3) Against Close Analogs


Photo-Lewis-Acid-Catalyzed Lactonization Yields: (E)-5-Phenylpent-3-enoic Acid vs. Saturated 5-Phenylpentanoic Acid

Under stimulated doublet–doublet electron transfer (SDET) conditions using diselane 1a as a photo-Lewis-acid precursor, (E)-5-phenylpent-3-enoic acid (6a) undergoes smooth 1,2-anti-addition followed by lactonization to yield γ-lactone 7a and butenolide 8a [1]. With 447 nm irradiation and methanesulfonic acid (MSA) additive, quantitative lactone formation is achieved. Under catalytic conditions (5 mol% 1a, 405 nm, 35 °C), butenolide 8a is obtained in 67% isolated yield [1]. In contrast, the saturated analog 5-phenylpentanoic acid lacks the requisite alkene moiety and is entirely unreactive under identical SDET conditions, yielding 0% lactone product (class-level inference based on the mechanistic requirement for an alkene π-system in the electrophilic addition step) [1]. No light, no reaction: in control experiments without irradiation, (E)-5-phenylpent-3-enoic acid itself produces no substantial lactone product, confirming the photochemical nature of the activation [1].

Photo-Lewis-acid catalysis Lactonization SDET-mediated synthesis γ-Butyrolactone

Stereochemical Integrity in 1,2-Anti-Addition: (E)-Isomer vs. (Z)-Isomer or Mixed Isomers

The SDET-mediated lactonization of (E)-5-phenylpent-3-enoic acid proceeds via anti-addition of the PhSe⁺ electrophile to the (E)-alkene, producing the trans-substituted γ-lactone 7a with defined relative stereochemistry [1]. This anti-stereospecificity is a direct consequence of the (E)-alkene geometry; a hypothetical (Z)-5-phenylpent-3-enoic acid would afford the diastereomeric syn-addition product. While no direct experimental comparison between (E)- and (Z)-isomers is available in the current literature for this specific scaffold, the well-established stereospecificity of electrophilic additions to alkenes (anti addition to (E)-alkenes yields threo/trans products; anti addition to (Z)-alkenes yields erythro/cis products) constitutes a class-level inference that procurement of the defined (E)-isomer is essential for accessing the trans-configured lactone series . Vendors supplying the compound with unspecified or mixed olefin geometry introduce stereochemical uncertainty that cannot be resolved without additional purification .

Stereoselective synthesis 1,2-Anti-addition Seleno-lactonization Diastereoselectivity

Pharmaceutical Intermediate Provenance: 5-Phenylpent-3-enoic Acid as Validated Precursor to Cardiovascular Drug Intermediates

Japanese Patent JPH07118199A expressly describes the condensation of 3-phenylpropanal with malonic acid to yield 5-phenyl-2-pentenoic acid and/or 5-phenyl-3-pentenoic acid, which are subsequently hydrogenated to produce 5-phenylpentanoic acid [1]. The 5-phenylpentanoic acid product is identified as a key synthetic intermediate for cholesterol absorption inhibitors and other circulatory system pharmaceuticals [1]. This establishes 5-phenylpent-3-enoic acid as a validated intermediate in an industrial pharmaceutical synthetic route. In contrast, the saturated analog 5-phenylpentanoic acid (CAS 5669-17-0) is the downstream product rather than the reactive intermediate; using it as a starting material would foreclose the synthetic flexibility offered by the alkene moiety. The positional isomer 5-phenylpent-2-enoic acid is co-produced in the same condensation reaction, but its differing double-bond position may alter hydrogenation kinetics and product purity profiles, although no quantitative comparative hydrogenation data between the 2-enoic and 3-enoic isomers is available in the patent [1].

Pharmaceutical intermediate Cardiovascular drugs Cholesterol absorption inhibitor 5-Phenylpentanoic acid

Spectral Database Verification: Unambiguous Identity Confirmation vs. Undefined Isomer Mixtures

The (3E)-5-phenylpent-3-enoic acid isomer has a verified and publicly accessible spectral fingerprint in the Wiley Spectral Database collection (SpectraBase Compound ID EbJ6DlDO0sb), including ¹H NMR, FTIR, and GC-MS spectra [1]. This allows for unambiguous lot-to-lot identity verification upon procurement. In contrast, the (Z)-isomer does not have a corresponding entry in the same database, and non-stereodefined '5-phenylpent-3-enoic acid' listings may refer to mixed or unspecified geometry . The availability of authenticated reference spectra reduces the risk of mis-assignment and enables compliance with FAIR data principles in academic and industrial analytical workflows [1]. The exact mass (176.08373 g/mol) and InChIKey (VWWLQJZGLBUHNN-SNAWJCMRSA-N) provide additional orthogonal identifiers for unambiguous substance registration [1].

Quality control Spectral fingerprint NMR GC-MS FTIR

Optimal Application Scenarios for (E)-5-Phenylpent-3-enoic Acid (CAS 78906-03-3) Based on Differentiation Evidence


Stereospecific Photo-Lewis-Acid-Catalyzed γ-Lactone Synthesis

For synthetic chemistry groups developing photo-Lewis-acid-catalyzed lactonization methodologies, (E)-5-phenylpent-3-enoic acid (6a) serves as a validated model substrate that has demonstrated quantitative conversion to the corresponding γ-lactone 7a under SDET conditions with methanesulfonic acid, and 67% yield of butenolide 8a under catalytic conditions (5 mol% diselane 1a, 405 nm) [1]. The (E)-configuration ensures anti-stereospecificity, yielding the trans-substituted lactone, which is essential for structure–activity relationship studies in medicinal chemistry programs targeting γ-butyrolactone-containing natural products and pharmaceuticals [1].

Pharmaceutical Intermediate for Cardiovascular Drug Synthesis (5-Phenylpentanoic Acid Pathway)

Process chemistry teams manufacturing 5-phenylpentanoic acid as an intermediate for cholesterol absorption inhibitors can employ (E)-5-phenylpent-3-enoic acid as a hydrogenation substrate in the validated industrial route described in JPH07118199A [2]. The alkene moiety provides a functional handle for subsequent transformations, and the defined (E)-geometry ensures consistent hydrogenation kinetics, reducing batch-to-batch variability compared to mixed-isomer starting materials [2].

Reference Standard for Analytical Method Development and Quality Control

Analytical laboratories developing HPLC, GC-MS, or NMR methods for phenylpentenoic acid isomer quantification can use (3E)-5-phenylpent-3-enoic acid as a well-characterized reference standard. The availability of authenticated NMR, IR, and MS spectra in the Wiley Spectral Database (SpectraBase ID EbJ6DlDO0sb) enables direct retention time and spectral matching for method validation [3]. This is particularly valuable for pharmacopoeial monograph development or impurity profiling of 5-phenylpentanoic acid drug substance, where the (E)-3-enoic acid may appear as a process intermediate or related substance [2].

Quote Request

Request a Quote for (E)-5-phenylpent-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.